molecular formula C15H14N2O B2972236 2-phenyl-N-4-pyridinylcyclopropanecarboxamide CAS No. 494842-46-5

2-phenyl-N-4-pyridinylcyclopropanecarboxamide

Cat. No.: B2972236
CAS No.: 494842-46-5
M. Wt: 238.29
InChI Key: NOMFGVQIYPJHNJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-4-pyridinylcyclopropanecarboxamide is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 g/mol. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclopropane ring, and a pyridinyl group attached to the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-4-pyridinylcyclopropanecarboxamide typically involves a multi-step reaction process. One common method is the cyclization of phenylacetic acid derivatives with pyridinylcarboxamide under specific reaction conditions, such as the use of strong bases or coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-4-pyridinylcyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Phenyl-N-4-pyridinylcyclopropanecarboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-phenyl-N-4-pyridinylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-Phenyl-N-4-pyridinylcyclopropanecarboxamide can be compared with other similar compounds, such as:

  • 2-phenyl-N-3-pyridinylcyclopropanecarboxamide

  • 2-phenyl-N-2-pyridinylcyclopropanecarboxamide

  • 2-phenyl-N-5-pyridinylcyclopropanecarboxamide

Properties

IUPAC Name

2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(17-12-6-8-16-9-7-12)14-10-13(14)11-4-2-1-3-5-11/h1-9,13-14H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMFGVQIYPJHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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